5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde
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Overview
Description
5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a diethylaminoethyl group and an ethylsulfanyl group attached to the thiophene ring, along with a carbaldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions would depend on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a five-membered ring containing one sulfur atom.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde is unique due to the presence of both diethylaminoethyl and ethylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63785-97-7 |
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Molecular Formula |
C13H21NOS2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
5-[2-(diethylamino)ethyl]-2-ethylsulfanylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C13H21NOS2/c1-4-14(5-2)8-7-12-9-11(10-15)13(17-12)16-6-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
ORDUHBIIRPWWJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=CC(=C(S1)SCC)C=O |
Origin of Product |
United States |
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